molecular formula C9H15N2O3P B8447856 2-Amino-5-(diethoxyphosphinyl)pyridine

2-Amino-5-(diethoxyphosphinyl)pyridine

Cat. No.: B8447856
M. Wt: 230.20 g/mol
InChI Key: OWNRFWZLOZLEHF-UHFFFAOYSA-N
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Description

2-Amino-5-(diethoxyphosphinyl)pyridine is a useful research compound. Its molecular formula is C9H15N2O3P and its molecular weight is 230.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H15N2O3P

Molecular Weight

230.20 g/mol

IUPAC Name

5-diethoxyphosphorylpyridin-2-amine

InChI

InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3,(H2,10,11)

InChI Key

OWNRFWZLOZLEHF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CN=C(C=C1)N)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromopyridine (5 g, 0.029 mol; Aldrich Chemical Company, Inc., Milwaukee, Wis.), diethyl phosphate (5.02 g, 0.036 mol), triethylamine (4.4 g, 0.043 mol), Pd(OAc)2 (0.78 g, 3.4 mmol), triphenylphosphine (2.28 g, 8.7 mmol) in ethanol (100 mL) was refluxed for 14 hours under nitrogen. TLC (Petroleum ether/ethyl acetate=1:1) indicated that the reaction was complete. The resulting mixture was filtered, and the filtrate was concentrated in vacuo, the residue was purified by prep. HPLC to afford (I-25a) (4.3 g, 64.4%) as a white solid; m/z 231.3 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step One
[Compound]
Name
Petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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